Furfuryl methyl sulfide

Flavor Chemistry Sensory Science Aroma Analysis

Furfuryl methyl sulfide (CAS 1438-91-1, FEMA 3160, JECFA is a heterocyclic sulfur-containing flavor and fragrance compound belonging to the furfuryl sulfide chemical class. It is a colorless to pale yellow or light brown liquid with a characteristic alliaceous, sulfuraceous, onion-garlic, and coffee-like odor.

Molecular Formula C6H8OS
Molecular Weight 128.19 g/mol
CAS No. 1438-91-1
Cat. No. B074786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfuryl methyl sulfide
CAS1438-91-1
Molecular FormulaC6H8OS
Molecular Weight128.19 g/mol
Structural Identifiers
SMILESCSCC1=CC=CO1
InChIInChI=1S/C6H8OS/c1-8-5-6-3-2-4-7-6/h2-4H,5H2,1H3
InChIKeySKSFHXVDHVKIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Furfuryl Methyl Sulfide (CAS 1438-91-1) Procurement Guide: Flavor and Fragrance Specifications


Furfuryl methyl sulfide (CAS 1438-91-1, FEMA 3160, JECFA 1076) is a heterocyclic sulfur-containing flavor and fragrance compound belonging to the furfuryl sulfide chemical class. It is a colorless to pale yellow or light brown liquid with a characteristic alliaceous, sulfuraceous, onion-garlic, and coffee-like odor [1] . The compound is naturally occurring in roasted coffee and cooked beef and is primarily used as a flavoring agent to impart savory, roasted, and meaty notes to food and beverage products [2] .

Furfuryl Methyl Sulfide (CAS 1438-91-1) Substitution Risks: Why In-Class Analogs Do Not Replicate Its Sensory Profile


The sensory and performance profile of furfuryl methyl sulfide is dictated by a specific combination of a furan ring and a methyl sulfide moiety, which produces a unique balance of alliaceous pungency and roasted coffee character. In-class analogs, including other furfuryl sulfides with varying alkyl chain lengths (e.g., ethyl, propyl, butyl) or oxidation states (e.g., disulfides, thiols), exhibit fundamentally different odor qualities and thresholds. As demonstrated by direct comparative studies, the substitution of furfuryl methyl sulfide with these alternatives leads to a demonstrably different sensory outcome, specifically the loss of the target roasted-coffee note and the introduction of grassy or spicy off-notes [1]. Furthermore, the compound's distinct aroma release behavior in complex matrices like milk coffee cannot be replicated by its metabolic precursor, furfuryl mercaptan, without formulation adjustment [2].

Furfuryl Methyl Sulfide (CAS 1438-91-1) Comparative Evidence: Quantified Differentiation from Furfuryl Sulfide Analogs


Comparative Odor Character: Furfuryl Methyl Sulfide vs. Furfuryl Mercaptan and Alkyl Furfuryl Sulfides

Furfuryl methyl sulfide (FMS) is distinguished from its closest structural analogs by its unique roasted-coffee aroma, a character not shared by other alkyl furfuryl sulfides. In a direct comparative study of synthesized furfuryl sulfides, most compounds including ethyl, propyl, and butyl derivatives exhibited grassy or spicy odors. These odor profiles are qualitatively distinct from the roasted-coffee aroma of furfuryl mercaptan, which FMS more closely approximates while offering a distinct sulfurous nuance [1].

Flavor Chemistry Sensory Science Aroma Analysis

Comparative Aroma Release: Furfuryl Methyl Sulfide vs. Furfuryl Mercaptan in Coffee Beverage Matrices

In a head-to-head comparison of aroma release during the consumption of black coffee versus milk coffee, the amount of furfuryl methyl sulfide (FMS) exhaled was significantly lower in milk coffee, a phenomenon not observed for its metabolic precursor, 2-furfurylthiol (FFT; furfuryl mercaptan) [1]. This differential matrix interaction demonstrates that FMS and FFT exhibit distinct release behaviors, directly impacting perceived coffee aroma intensity. Consequently, FMS addition was required to restore the coffee-like aroma quality in milk coffee to levels comparable to black coffee [1].

Aroma Release Flavor Perception Beverage Science

Role in Sensory Quality Deterioration: Furfuryl Methyl Sulfide vs. Dimethyl Trisulfide in Thermal Process Flavorings

In thermal process flavorings with a beef-like odor (TPFB), the deterioration of sensory quality during storage at 50°C was investigated using a sensomics approach. The decreasing trend of the desired meaty note was closely correlated with the enrichment of several compounds, including furfuryl methyl sulfide and dimethyl trisulfide [1]. However, omission and addition tests revealed a critical differential role: while an increase in dimethyl trisulfide concentration was found to considerably reduce the intensity of the meaty note, furfuryl methyl sulfide was associated with the decreasing trend but was not identified as a primary causative agent in the same direct manner [1].

Storage Stability Flavor Deterioration Sensomics

Comparative Oxidative Stability: Furfuryl Methyl Sulfide vs. Other Sulfur-Containing Flavor Compounds

Furfuryl methyl sulfide (FMS) is reported to be oxidatively stable in both liquid and powder formulations, enabling it to maintain a 'fresh brewed' taste profile in finished products [1]. This contrasts with many other sulfur-containing flavor compounds, such as thiols like furfuryl mercaptan, which are known to be highly reactive and prone to rapid oxidation or reaction with other food matrix components, leading to aroma staling [2].

Flavor Stability Formulation Science Oxidative Stability

Furfuryl Methyl Sulfide (CAS 1438-91-1) Evidence-Based Application Scenarios for Flavor and Fragrance Procurement


Authentic Coffee and Roasted Flavor Replication in Dairy-Based Beverages

Based on the differential aroma release behavior of furfuryl methyl sulfide (FMS) versus furfuryl mercaptan in milk-containing matrices [1], FMS is the preferred ingredient for restoring authentic, fresh-brewed coffee aroma in milk coffee, lattes, and other dairy-based coffee beverages. The direct evidence demonstrates that FMS addition is specifically required to compensate for the reduced release of coffee-like notes caused by milk, a function that cannot be fulfilled by its thiol analog. Recommended use levels are in the range of 0.001–0.03 ppm as consumed to achieve this effect [2].

Savory and Meat Flavor Formulations Requiring Long-Term Shelf Stability

The oxidative stability of furfuryl methyl sulfide in both liquid and powder formats makes it a robust choice for formulating savory, meat, and roasted flavors with extended shelf-life requirements [3]. Unlike more reactive sulfur species like thiols, FMS is less prone to oxidative degradation, ensuring that the intended roasted, alliaceous, and coffee-like top notes remain consistent throughout the product's lifecycle. Its application is validated in thermal process flavorings (TPFB) where its presence correlates with meaty notes, though it is not a primary driver of deterioration [4].

Differentiation of Roasted-Coffee Notes from Grassy or Spicy Off-Notes in Complex Flavor Blends

When a target flavor profile requires a specific roasted-coffee character, furfuryl methyl sulfide is the appropriate selection over other alkyl furfuryl sulfides, which are known to impart grassy or spicy odors [5]. This distinction is critical for formulators seeking to build authentic coffee, roasted nut, or cocoa profiles, where the inadvertent use of an ethyl, propyl, or butyl furfuryl sulfide analog would introduce a discordant, undesirable sensory note. FMS provides the targeted sulfurous, roasted impact without these off-notes.

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